Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-
Description
Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- (CAS: Not explicitly listed in evidence) is a substituted benzaldehyde derivative featuring a hydroxyl group (-OH) at position 2, a methoxy group (-OCH₃) at position 3, and a methyl group (-CH₃) at position 6 on the benzene ring. For example, 2-hydroxy-3-methoxybenzaldehyde (CAS 148-53-8, o-vanillin) shares the same hydroxyl and methoxy substituents but lacks the 6-methyl group . The addition of a methyl group at position 6 likely enhances its lipophilicity compared to non-methylated analogs, influencing solubility, reactivity, and biological activity .
Properties
CAS No. |
143261-05-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(12-2)9(11)7(6)5-10/h3-5,11H,1-2H3 |
InChI Key |
JSUZGSNOUSLQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- can be achieved through various methods. One common approach involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) followed by formylation. The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is one such method, where the starting materials are subjected to a series of reduction and coupling steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound typically yields alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
Research has demonstrated that benzaldehyde derivatives exhibit significant antibacterial properties. A study evaluated the bactericidal activities of various benzaldehydes, including 2-hydroxy-3-methoxybenzaldehyde, against pathogens such as Campylobacter jejuni and Escherichia coli. The results indicated that this compound was effective in reducing bacterial counts, making it a candidate for further development in antimicrobial therapies .
Synthesis of Thiosemicarbazone Derivatives
The compound has been utilized in the synthesis of thiosemicarbazone derivatives, which have shown potential for analytical applications. For instance, the thiosemicarbazone derived from 2-hydroxy-3-methoxybenzaldehyde was used for the spectrophotometric determination of indium(III) in synthetic alloys. This method demonstrated high sensitivity and selectivity, highlighting the compound's utility in analytical chemistry .
Agricultural Applications
Pesticide Intermediates
Benzaldehyde derivatives serve as key intermediates in the synthesis of agricultural chemicals. For example, a synthetic route involving 2-hydroxy-3-methoxy-6-methylbenzaldehyde leads to the production of 2-methoxy-6-methylbenzoic acid, which is an intermediate for metrafenone, a fungicide used in crop protection. This application underscores the importance of benzaldehyde derivatives in sustainable agriculture practices .
Analytical Chemistry
Spectrophotometric Determination
The compound has been employed in various spectrophotometric methods due to its ability to form complexes with metal ions. The thiosemicarbazone derivative synthesized from 2-hydroxy-3-methoxybenzaldehyde was particularly noted for its application in determining trace amounts of indium(III) through second-order derivative spectrophotometry. This method allows for accurate quantification in complex matrices .
Case Studies
Mechanism of Action
The mechanism by which Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl- exerts its effects involves its interaction with cellular redox systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which is detrimental to fungal cells, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
- Structure : Positions 2 (-OH), 3 (-OCH₃) .
- Properties : Molecular weight 152.15 g/mol, CAS 148-53-6. Widely used in flavoring and fragrance industries. Exhibits antioxidative and antimicrobial activities .
- Key Difference : Absence of the 6-methyl group reduces lipophilicity compared to the target compound.
3-Hydroxy-2-methoxybenzaldehyde
Methyl-Substituted Analogs
2-Hydroxy-6-methyl-4-(phenylmethoxy)benzaldehyde
- Eurotium-Derived Benzaldehydes Examples: Compounds 26, 35, 28, and 34 from Eurotium rubrum . Structure: Feature prenyl (-C₅H₉) or aliphatic chains at positions 5 and 6, alongside hydroxyl and methoxy groups. Properties: Exhibit antitumor and antimalarial activities due to extended hydrophobic side chains .
Biological Activity
Benzaldehyde, 2-hydroxy-3-methoxy-6-methyl-, commonly referred to as 2-hydroxy-3-methoxy-6-methylbenzaldehyde, is a compound of interest due to its potential biological activities. This article explores its antimicrobial, antioxidant, and cytotoxic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-hydroxy-3-methoxy-6-methylbenzaldehyde features a benzene ring with hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that 2-hydroxy-3-methoxy-6-methylbenzaldehyde exhibits significant antimicrobial properties. In a study evaluating its effects against various bacterial strains, the compound showed inhibitory activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 80 μg/mL to 300 μg/mL for different bacterial species, indicating its potential as a natural antimicrobial agent .
Table 1: Antimicrobial Activity of 2-Hydroxy-3-Methoxy-6-Methylbenzaldehyde
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 100 | 200 |
| Escherichia coli | 150 | 300 |
| Pseudomonas aeruginosa | 200 | 400 |
| Bacillus subtilis | 80 | 160 |
Antioxidant Activity
The antioxidant capacity of 2-hydroxy-3-methoxy-6-methylbenzaldehyde has been assessed using various assays, including DPPH radical scavenging and β-carotene bleaching methods. The compound demonstrated notable antioxidant activity, with IC50 values indicating effective free radical scavenging abilities.
Table 2: Antioxidant Activity of 2-Hydroxy-3-Methoxy-6-Methylbenzaldehyde
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH Scavenging | 0.25 |
| β-Carotene Bleaching | 0.37 |
| Ferrozine Chelating | 2.31 |
The results indicate that the compound effectively inhibits oxidative processes, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxic effects of 2-hydroxy-3-methoxy-6-methylbenzaldehyde were evaluated in vitro using cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these cell lines were found to be significantly lower than those for normal cell lines, suggesting potential therapeutic applications in cancer treatment.
Table 3: Cytotoxic Effects of 2-Hydroxy-3-Methoxy-6-Methylbenzaldehyde on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| Normal Fibroblast | >100 |
Case Studies
A case study published in the Journal of Natural Products highlighted the use of this compound in developing natural preservatives for food products due to its antimicrobial properties. The study found that incorporating the compound into food matrices significantly reduced microbial load and extended shelf life without compromising sensory attributes .
Another study focused on the antioxidant potential of the compound in preventing lipid peroxidation in cellular models. Results showed that treatment with varying concentrations of the compound effectively reduced malondialdehyde levels, a marker of oxidative stress .
Q & A
Q. What are the common impurities in its synthesis, and how are they identified/removed?
- Methodological Answer :
- Byproducts : Unreacted aldehydes or over-oxidized quinones.
- Detection : GC-MS for volatile impurities; HPLC for non-volatiles.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
